molecular formula C9H12ClNO B8558877 (2-Chloro-4-methoxy-5-methylphenyl)methanamine

(2-Chloro-4-methoxy-5-methylphenyl)methanamine

Cat. No. B8558877
M. Wt: 185.65 g/mol
InChI Key: YPFCJVABQRGLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08158650B2

Procedure details

2-(2-Chloro-4-methoxy-5-methylbenzyl)isoindoline-1,3-dione (174 mg, 0.55 mmol) was dissolved in MeOH (30 ml) and hydrazine hydrate (111 mg, 2.21 mmol) and then heated under reflux for 1 hour. The solvent was removed in vacuo and the precipitate was filtered off. The filtrate was evaporated to give a residue, which was chromatographed on a column of silica gel eluting with MeOH-DCM (1:10) to give the title compound (130 mg, 100%) as white solid. 1H NMR (270 MHz, DMSO-d6) δ ppm 2.12 (3H, s), 3.38 (2H, br s), 3.69 (2H, s), 3.78 (3H, s), 6.94 (1H, s), 7.29 (1H, s). MS (ESI) m/z 169 (M+H—NH2)+
Name
2-(2-Chloro-4-methoxy-5-methylbenzyl)isoindoline-1,3-dione
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
111 mg
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([CH3:22])=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>CO>[Cl:1][C:2]1[CH:19]=[C:18]([O:20][CH3:21])[C:17]([CH3:22])=[CH:16][C:3]=1[CH2:4][NH2:5] |f:1.2|

Inputs

Step One
Name
2-(2-Chloro-4-methoxy-5-methylbenzyl)isoindoline-1,3-dione
Quantity
174 mg
Type
reactant
Smiles
ClC1=C(CN2C(C3=CC=CC=C3C2=O)=O)C=C(C(=C1)OC)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
111 mg
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a column of silica gel eluting with MeOH-DCM (1:10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 127.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.